molecular formula C16H20N8OS B2627317 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1021123-41-0

4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2627317
CAS No.: 1021123-41-0
M. Wt: 372.45
InChI Key: YPYFHKTUGMSZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a thiadiazole-5-carboxamide group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Piperidones, which are precursors to the piperidine ring, are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the dihedral angles between the piperidine and pyrimidine rings can vary . The four carbon atoms of the pyrimidine ring in one of the molecules can be disordered over two sets of sites .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The piperidine ring, pyrazolo[3,4-d]pyrimidin-1-yl group, and thiadiazole-5-carboxamide group can all participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Scientific Research Applications

Novel PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation

A study focused on synthesizing N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which bears similarity to the compound , as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. The target tracer was prepared with high radiochemical yield and purity, indicating its potential utility in neuroinflammatory imaging applications (Wang et al., 2018).

Anticancer and Anti-5-lipoxygenase Agents

Another study explored the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, emphasizing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, showing promising structure-activity relationships (Rahmouni et al., 2016).

Isoxazolines and Isoxazoles Derivatives

Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reveals the versatility of pyrazolo[3,4-d]pyrimidines in generating compounds with potential biological activities. This study showcases the chemical diversity achievable with pyrazolopyrimidine scaffolds (Rahmouni et al., 2014).

Glycine Transporter 1 Inhibitor

An investigation identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, highlighting the therapeutic potential of compounds with pyrazolo[3,4-d]pyrimidine analogues for neurological conditions. The compound exhibited significant inhibitory activity and favorable pharmacokinetics, suggesting its utility in modulating glycine levels in the brain (Yamamoto et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The structure-activity relationship of the compound could also be investigated further .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .

Mode of Action

Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of tyrosine kinases , which are involved in many cellular processes, including the regulation of cell growth and division. Inhibition of these enzymes can disrupt these processes, potentially leading to effects such as the inhibition of cancer cell growth .

Pharmacokinetics

Similar compounds have been found to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , potentially leading to effects such as the inhibition of cancer cell growth .

Action Environment

For instance, the pH can affect the ionization state of the compound, potentially influencing its ability to interact with its target .

Properties

IUPAC Name

4-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8OS/c1-11-13(26-22-21-11)16(25)17-5-8-24-15-12(9-20-24)14(18-10-19-15)23-6-3-2-4-7-23/h9-10H,2-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFHKTUGMSZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.